4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is a chemical compound belonging to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. It is known for its pharmacological activities and has been studied for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2-chloronicotinic acid with ammonia or amines under high temperature and pressure . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to the corresponding naphthyridine.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-HIV, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2-dihydro-1,7-naphthyridin-2-one: Similar in structure but with different pharmacological properties.
1,6-Naphthyridin-2(1H)-one: Another naphthyridine derivative with distinct biological activities.
Uniqueness
4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H,11,12) |
InChI Key |
DNJRYSDBTWPGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C=C2Cl |
Origin of Product |
United States |
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